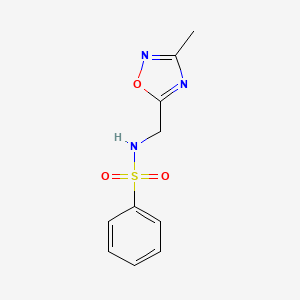

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-8-12-10(16-13-8)7-11-17(14,15)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUGQHDJGVIGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient one-pot synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups . The reaction scope includes various amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or the benzenesulfonamide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the benzenesulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. Its derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines.

- Mechanism of Action : Research indicates that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide and its analogs may induce apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives can significantly increase the number of apoptotic cells in human cancer cell lines such as HCT-116 and HeLa by disrupting mitochondrial membrane potential and altering cell cycle progression .

- Activity Against Specific Cell Lines : In a study involving 2-(benzylthio)-4-chloro derivatives, compounds similar to this compound exhibited IC50 values below 100 μM against HCT-116 and MCF-7 cell lines, indicating substantial cytotoxicity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 37 | HCT-116 | 36 |

| 46 | MCF-7 | 34 |

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Its derivatives have shown effectiveness against a variety of bacterial strains.

- Inhibition of Bacterial Growth : Studies have reported that some benzenesulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of carbonic anhydrase enzymes in bacteria, which is crucial for their growth and survival .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in various biological processes.

- Carbonic Anhydrase Inhibition : The compound has shown selectivity for carbonic anhydrase IX over other isoforms. This selectivity is advantageous for developing targeted cancer therapies since CA IX is often overexpressed in tumors . The IC50 values for inhibition range from 10.93 to 25.06 nM for CA IX, demonstrating potent activity.

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

- Cytotoxicity Studies : A recent study synthesized a series of oxadiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The findings indicated that modifications to the oxadiazole ring could enhance anticancer activity significantly .

- Antimicrobial Testing : Another study focused on the antibacterial properties of sulfonamide derivatives against common pathogens. The results showed that certain compounds were more effective than existing antibiotics, suggesting potential for new therapeutic agents .

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to various biological targets . The benzenesulfonamide group may interact with enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

- 2-(1,2,4-oxadiazol-5-yl)anilines

- 5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl derivatives

- 3-(4-chlorophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole .

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is unique due to its specific combination of the 1,2,4-oxadiazole ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole moiety is known for its diverse biological activities, including antibacterial , antifungal , anticancer , and anti-inflammatory effects. Compounds containing this heterocyclic structure have been extensively studied for their therapeutic potential. The unique properties of the oxadiazole ring contribute to the bioactivity of derivatives like this compound.

Research indicates that 1,2,4-oxadiazole derivatives can interact with various biological targets:

- Inhibition of Enzymes : Many oxadiazoles exhibit inhibitory activity against enzymes such as carbonic anhydrase (CA), histone deacetylases (HDAC), and others. For instance, derivatives have shown IC50 values ranging from 12.1 to 53.6 µM against CA-II .

- Antitumor Activity : Studies have demonstrated that certain oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For example, modifications to the oxadiazole structure have led to compounds with IC50 values as low as 1.143 µM against renal cancer cells .

Anticancer Activity

A study focusing on the synthesis and evaluation of oxadiazole derivatives reported that certain compounds exhibited potent anticancer activity across multiple cell lines. Notably:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | Human ovarian adenocarcinoma (OVXF 899) | 2.76 |

| Compound 2 | Human renal cancer (RXF 486) | 1.143 |

| Compound 3 | Human colon adenocarcinoma (CXF HT-29) | 9.27 |

These findings suggest that structural modifications to the oxadiazole ring can significantly enhance antitumor efficacy .

Antimicrobial Activity

The antibacterial and antifungal properties of this compound have also been investigated. Some derivatives have shown effectiveness against resistant strains of bacteria and fungi, indicating their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed for the preparation of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Answer: The compound is synthesized via multi-step routes involving (1) condensation of benzenesulfonyl chloride with (3-methyl-1,2,4-oxadiazol-5-yl)methanamine intermediates, and (2) cyclization of nitrile precursors with hydroxylamine. Optimization includes adjusting reaction temperature (60–80°C for cyclization), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., triethylamine for sulfonamide bond formation). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the structure and purity of This compound?

- Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to verify sulfonamide and oxadiazole ring protons/carbons.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).

- Infrared Spectroscopy (IR): Peaks at ~1350 cm (S=O stretching) and ~1600 cm (C=N of oxadiazole).

- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What in vitro assays are typically used to screen the biological activity of this compound?

- Answer: Common assays include:

- Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Enzyme Inhibition: Fluorometric or colorimetric assays (e.g., kinase or carbonic anhydrase inhibition).

- Binding Affinity Studies: Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Q. How are solubility and stability profiles determined for This compound?

- Answer: Solubility is tested in solvents (e.g., DMSO, PBS) via shake-flask method followed by UV/Vis quantification. Stability studies involve HPLC analysis under varying pH (2–9), temperatures (4–40°C), and light exposure to assess degradation kinetics .

Q. What are the primary structural motifs influencing the compound’s bioactivity?

- Answer: The 1,2,4-oxadiazole ring enhances metabolic stability, while the benzenesulfonamide group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). Substituent positions (e.g., 3-methyl on oxadiazole) modulate lipophilicity and steric interactions .

Advanced Research Questions

Q. How can synthetic yields and purity be improved for large-scale preparation?

- Answer: Optimize via:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours).

- Flow Chemistry: Enhances reproducibility and scalability.

- Catalytic Systems: Use Pd/C or nano-catalysts for selective bond formation.

- In-line Purification: Chromatography or crystallization monitoring via PAT (Process Analytical Technology) .

Q. How can contradictions in bioactivity data across studies be resolved?

- Answer: Standardize assay protocols:

- Cell Line Authentication: Use STR profiling to avoid cross-contamination.

- Compound Handling: Pre-dissolve in DMSO (<0.1% final concentration) to minimize solvent toxicity.

- Positive Controls: Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays). Replicate under identical pH, temperature, and incubation times .

Q. What computational strategies predict binding modes and selectivity of this compound?

- Answer: Perform:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases).

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories.

- QSAR Models: Corrogate substituent effects (e.g., Hammett constants) with bioactivity .

Q. How do structural modifications (e.g., halogenation or heterocycle substitution) impact structure-activity relationships (SAR)?

- Answer: Case studies show:

- Halogenation (e.g., Br at benzene): Increases target affinity but may reduce solubility.

- Oxadiazole Ring Expansion: Replacing 1,2,4-oxadiazole with 1,3,4-thiadiazole alters metabolic stability.

- Methyl Group Removal: Reduces steric hindrance, improving enzyme active-site access .

Q. What in vivo models are suitable for studying pharmacokinetics and efficacy?

- Answer: Use:

- Rodent Models: Assess oral bioavailability, half-life, and tissue distribution via LC-MS/MS.

- Xenograft Models: Evaluate antitumor activity (e.g., HT-29 colon cancer).

- Pharmacodynamic Markers: Measure target engagement (e.g., enzyme inhibition in plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.